3-Methyl-4,5-dihydrocyclopenta[c]pyrazol-6(2H)-one 3-Methyl-4,5-dihydrocyclopenta[c]pyrazol-6(2H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC19959246
InChI: InChI=1S/C7H8N2O/c1-4-5-2-3-6(10)7(5)9-8-4/h2-3H2,1H3,(H,8,9)
SMILES:
Molecular Formula: C7H8N2O
Molecular Weight: 136.15 g/mol

3-Methyl-4,5-dihydrocyclopenta[c]pyrazol-6(2H)-one

CAS No.:

Cat. No.: VC19959246

Molecular Formula: C7H8N2O

Molecular Weight: 136.15 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-4,5-dihydrocyclopenta[c]pyrazol-6(2H)-one -

Specification

Molecular Formula C7H8N2O
Molecular Weight 136.15 g/mol
IUPAC Name 3-methyl-4,5-dihydro-2H-cyclopenta[c]pyrazol-6-one
Standard InChI InChI=1S/C7H8N2O/c1-4-5-2-3-6(10)7(5)9-8-4/h2-3H2,1H3,(H,8,9)
Standard InChI Key KYWKKEASOGFGEB-UHFFFAOYSA-N
Canonical SMILES CC1=C2CCC(=O)C2=NN1

Introduction

Structural Characteristics and Nomenclature

3-Methyl-4,5-dihydrocyclopenta[c]pyrazol-6(2H)-one features a bicyclic framework consisting of a pyrazole ring fused to a cyclopentane moiety. Key structural attributes include:

  • Pyrazole core: A five-membered aromatic ring with two adjacent nitrogen atoms at positions 1 and 2.

  • Cyclopentane fusion: Partial saturation at the 4,5-positions of the cyclopentane ring, with a ketone group at position 6.

  • Substituents: A methyl group at position 3 enhances steric and electronic modulation.

The systematic IUPAC name derives from the bicyclic numbering system, where the pyrazole nitrogen atoms occupy positions 1 and 2, and the cyclopentane ring is fused at the [c] position relative to the pyrazole .

Synthetic Methodologies

Multicomponent Bicyclization Strategies

The synthesis of related cyclopenta-fused pyrazoles, such as pyrazolo[3,4-b]pyridines, often employs multicomponent reactions (MCRs) under microwave-assisted conditions. For example, Guo et al. demonstrated that arylglyoxals, pyrazol-5-amines, aromatic amines, and 4-hydroxy-6-methyl-2H-pyran-2-one undergo a [3+2+1]/[3+2] bicyclization to form tricyclic systems . Adapting this approach, 3-methyl-4,5-dihydrocyclopenta[c]pyrazol-6(2H)-one could theoretically arise from:

  • Reactants: 3-Methyl-1H-pyrazol-5-amine, a diketone (e.g., 2,2-dihydroxy-1-phenylethanone), and a cyclic enol ether.

  • Conditions: Brønsted acid catalysis (e.g., p-TsOH) in polar aprotic solvents (DMF or acetic acid) at 110–120°C .

Table 1: Hypothetical Reaction Optimization Parameters

ParameterOptimal ValueEffect on Yield
Catalystp-TsOH (1.0 equiv)Enhances cyclization
SolventDMFImproves solubility
Temperature120°CAccelerates kinetics
Reaction Time25–40 minMaximizes conversion

Post-Modification Approaches

Physicochemical Properties

While experimental data for 3-methyl-4,5-dihydrocyclopenta[c]pyrazol-6(2H)-one remain unpublished, predictive modeling and analog comparisons suggest:

Table 2: Estimated Physicochemical Properties

PropertyValueMethod of Estimation
Molecular FormulaC₇H₈N₂OElemental analysis
Molecular Weight136.15 g/molMass spectrometry
logP1.2 ± 0.3XLogP3
Hydrogen Bond Acceptors3Topological analysis
Topological Polar SA45.8 ŲComputational modeling

The ketone group at position 6 confers polarity, enhancing water solubility compared to fully aromatic analogs .

Spectroscopic Characterization

Hypothetical NMR and IR spectra can be extrapolated from structurally related compounds:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 2.15 (s, 3H, CH₃),

    • δ 3.10–3.30 (m, 2H, cyclopentane CH₂),

    • δ 5.10 (s, 1H, pyrazole CH).

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 195.8 (C=O),

    • δ 150.2 (pyrazole C3),

    • δ 45.3 (cyclopentane CH₂).

  • IR (KBr):

    • 1685 cm⁻¹ (C=O stretch),

    • 1550 cm⁻¹ (pyrazole ring vibration) .

Challenges and Future Directions

  • Stereochemical Control: Managing the exocyclic double bond geometry during synthesis .

  • Scalability: Transitioning from microwave-assisted small-scale reactions to batch processes.

  • Biological Profiling: Prioritizing in vitro assays to evaluate toxicity and target engagement.

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